molecular formula C5H8O2 B13595912 (2R)-pent-4-yne-1,2-diol

(2R)-pent-4-yne-1,2-diol

Cat. No.: B13595912
M. Wt: 100.12 g/mol
InChI Key: AITIYGVGTCTFFC-RXMQYKEDSA-N
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Description

(2R)-pent-4-yne-1,2-diol is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) at the second carbon and a triple bond between the fourth and fifth carbons. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-pent-4-yne-1,2-diol can be achieved through various methods. One common approach involves the asymmetric reduction of acetylacetone (pentane-2,4-dione) using a ketoreductase (KRED) enzyme. This method is advantageous due to its high stereoselectivity and regioselectivity under mild reaction conditions . The reaction typically involves the use of isopropanol as a proton donor and NADH for co-factor regeneration.

Industrial Production Methods

Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. The engineered KRED variant can be applied in a neat substrate system, yielding product concentrations of up to 208 g/L . This method is scalable to multi-liter volumes, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-pent-4-yne-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of pent-4-yne-2-one or pent-4-yne-1-al.

    Reduction: Formation of pent-4-ene-1,2-diol or pentane-1,2-diol.

    Substitution: Formation of halogenated derivatives like 2-chloropent-4-yne-1-ol.

Scientific Research Applications

(2R)-pent-4-yne-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of chiral ligands and polymers.

    Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and stereoselective biological processes.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-pent-4-yne-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The triple bond can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-pent-4-yne-1,2-diol: The enantiomer of (2R)-pent-4-yne-1,2-diol with similar chemical properties but different biological activity.

    Pent-4-yne-1,2-diol: The racemic mixture containing both (2R) and (2S) enantiomers.

    Pent-4-ene-1,2-diol: A similar compound with a double bond instead of a triple bond.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyl groups and a triple bond. This combination of functional groups and stereochemistry makes it a versatile compound for various chemical reactions and applications in research and industry.

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(2R)-pent-4-yne-1,2-diol

InChI

InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m1/s1

InChI Key

AITIYGVGTCTFFC-RXMQYKEDSA-N

Isomeric SMILES

C#CC[C@H](CO)O

Canonical SMILES

C#CCC(CO)O

Origin of Product

United States

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